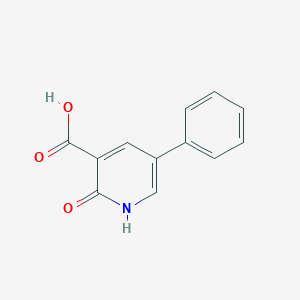

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHMMTANWQXEHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438920 |

Source

|

| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-08-9 |

Source

|

| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the Knoevenagel condensation to prepare a key intermediate, followed by a cyclization reaction to construct the target pyridone ring system. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through a two-step process. The initial step involves the synthesis of a crucial intermediate, ethyl 2-cyano-3-phenylacrylate, via a Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. The subsequent step utilizes a modified Guareschi-Thorpe condensation reaction, where the prepared acrylate undergoes cyclization with ethyl acetoacetate in the presence of an ammonia source to yield the target molecule.

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS No. 10177-08-9), a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its chemical structure and properties, outlines detailed experimental protocols for the determination of key physicochemical parameters, and discusses its potential biological activities based on the known pharmacology of the 2-pyridone scaffold. The information presented herein is intended to support research and development efforts involving this and related compounds.

Chemical Identity and Properties

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is a pyridinone derivative characterized by a phenyl substituent at the 5-position and a carboxylic acid group at the 3-position. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid | - |

| Synonyms | 2-Hydroxy-5-phenylnicotinic acid | [1] |

| CAS Number | 10177-08-9 | [1][2][3] |

| Molecular Formula | C₁₂H₉NO₃ | [1][2] |

| Molecular Weight | 215.21 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Purity | 96+% (Commercially available) | - |

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for the experimental determination of crucial physicochemical properties of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid.

Synthesis

A plausible synthetic route for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid can be adapted from established methods for analogous 2-pyridone derivatives.[4][5][6][7] A common approach involves the condensation of an enamine with an active methylene compound.

Protocol:

-

Reaction Setup: A mixture of an appropriate phenyl-substituted β-enamino ester and a malonic acid derivative is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Base-Catalyzed Cyclization: A base, such as sodium ethoxide or potassium carbonate, is added to the reaction mixture to catalyze the cyclization.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.

-

Characterization: The structure and purity of the synthesized 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Melting Point Determination

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Solubility Determination

Protocol (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Protocol (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) if sparingly soluble in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

LogP (Octanol-Water Partition Coefficient) Determination

Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in either water or n-octanol.

-

Equal volumes of pre-saturated n-octanol and water are added to a flask containing a known amount of the compound.

-

The flask is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While specific biological data for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is limited, the 2-pyridone-3-carboxylic acid scaffold is a well-established pharmacophore with a range of biological activities, most notably antimicrobial and anticancer effects.[8][9]

Antimicrobial Activity: Inhibition of DNA Gyrase

Many pyridonecarboxylic acids, structurally related to quinolone antibiotics, exert their antibacterial effects by inhibiting bacterial DNA gyrase (a type II topoisomerase).[10][11][12] This enzyme is crucial for DNA replication, transcription, and repair in bacteria.

Mechanism of Action:

-

Enzyme Binding: The pyridonecarboxylic acid molecule binds to the DNA-gyrase complex.[13]

-

Inhibition of DNA Re-ligation: DNA gyrase introduces a transient double-strand break in the DNA, allows another segment of DNA to pass through, and then re-ligates the break. The drug stabilizes the enzyme-DNA complex in the cleaved state, preventing the re-ligation of the DNA strands.[14]

-

Induction of Cell Death: The accumulation of these stalled complexes and DNA breaks triggers a cascade of events leading to the inhibition of DNA synthesis and ultimately bacterial cell death.[10]

The following diagram illustrates the proposed mechanism of DNA gyrase inhibition.

Caption: Proposed mechanism of DNA gyrase inhibition by 2-pyridone derivatives.

Experimental Workflows

The following diagrams outline the logical flow of the experimental procedures described in this guide.

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

Physicochemical Property Determination Workflow

Caption: Workflow for the determination of key physicochemical properties.

Conclusion

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is a compound with significant potential for further investigation, particularly within the realms of antimicrobial and anticancer drug discovery. While specific experimental data on its physicochemical properties are not widely published, this guide provides a robust framework for its synthesis and characterization. The outlined experimental protocols offer a clear path for researchers to generate the necessary data to inform drug development programs. Furthermore, the likely mechanism of action through DNA gyrase inhibition provides a strong rationale for its evaluation as an antibacterial agent. This technical guide serves as a valuable resource for scientists and researchers, facilitating a deeper understanding and exploration of this promising chemical entity.

References

- 1. CAS 10177-08-9 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid 10177089 | Chemical e-data Search [en.chem-edata.com]

- 2. 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. acrospharma.co.kr [acrospharma.co.kr]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridone-carboxylic Acids as Antibacterial Agents. I. Synthesis and Antibacterial Activity of 1-Alkyl-1, 4-dihydro-4-oxo-1, 8-and 1, 6-naphthyridine-3-carboxylic Acids [jstage.jst.go.jp]

- 9. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2-dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the discovery of a specific subclass: 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid and its derivatives. These compounds have garnered significant interest due to their potential as anticancer agents and their structural similarity to established therapeutics that modulate critical signaling pathways in the central nervous system. This document provides a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. It includes detailed experimental protocols, tabulated quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key chemical and biological pathways to facilitate further research and development in this promising area.

Synthesis and Chemical Characterization

The synthesis of 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid derivatives often employs multicomponent reactions, which offer efficiency and rapid access to molecular diversity. A common and effective strategy involves the condensation of an active methylene nitrile, an aldehyde, and a compound containing an activated dicarbonyl moiety.

One established route utilizes the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (a derivative of Meldrum's acid) with active methylene nitriles like cyanoacetamide or cyanothioacetamide. This approach leads to the formation of the dihydropyridine ring system in good yields.

General Synthesis Workflow

Caption: General workflow for the synthesis of 2-oxo-dihydropyridine derivatives.

Detailed Experimental Protocol: Synthesis of 5-Cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

This protocol is adapted from a general procedure for the synthesis of related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.[1]

-

Preparation of the Anilinomethylidene Derivative of Meldrum's Acid (Intermediate 1):

-

A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5 minutes, yielding a syrupy mass.

-

The mixture is diluted with 30 mL of ethanol (EtOH) and refluxed for an additional 3 minutes.

-

It is then cooled to approximately 20°C and diluted with water to 100 mL.

-

After 2 hours, the product is filtered, washed with water, 60% EtOH, and hexane to yield the anilinomethylidene derivative.

-

-

Synthesis of the Final Pyridine Product (General Procedure):

-

Potassium hydroxide (0.02 mol) is added to a vigorously stirred suspension of the anilinomethylidene derivative (0.01 mol) and an active methylene nitrile (e.g., cyanothioacetamide, 0.01 mol) in 10 mL of EtOH.

-

The reaction mixture is stirred for 24 hours at room temperature.

-

Following the incubation period, the mixture is acidified with concentrated hydrochloric acid (HCl) to a pH of 5 and maintained for 3 hours.

-

The resulting precipitate is filtered off and washed successively with water and EtOH to yield the final 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.

-

Biological Activity and Therapeutic Potential

Derivatives of the 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid scaffold have been investigated for several biological activities, most notably as anticancer agents and as modulators of ionotropic glutamate receptors.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-pyridone derivatives against a variety of human cancer cell lines. The mechanism of action is often multifactorial but can involve the inhibition of key kinases or the induction of apoptosis. While specific data for a comprehensive series of 2-oxo-5-phenyl derivatives is limited in the public domain, related structures have shown significant activity. For instance, certain 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives have demonstrated notable growth inhibition against the MDA-MB-231 malignant breast cancer cell line.[2]

Table 1: Cytotoxic Activity of Related Dihydropyridine Carboxylic Acid Derivatives

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| 3a | Phenyl | Phenyl | H | HCT-15 | 7.94 ± 1.6 | [3] |

| 3b | 4-Cl-Phenyl | Phenyl | H | HCT-15 | 9.24 ± 0.9 | [3] |

Note: The compounds listed are structurally related dihydropyridine carboxylic acids, not exact 2-oxo-5-phenyl derivatives, but are included to illustrate the potential of the general scaffold.

Neurological Activity: AMPA Receptor Antagonism

The structural analogue Perampanel, which features a 1,5-diphenyl-2-pyridone core, is a clinically approved antiepileptic drug.[4] Perampanel functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6][7] This mechanism of action is crucial for its therapeutic effect, as it reduces hyperexcitability in the brain associated with seizures by modulating fast excitatory neurotransmission.[5][7]

Mechanism of Action and Signaling Pathways

Non-Competitive AMPA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to postsynaptic AMPA receptors causes the opening of ion channels, leading to an influx of sodium ions and neuronal depolarization.[7] In pathological conditions like epilepsy, excessive glutamate signaling leads to neuronal hyperexcitability.

Non-competitive AMPA receptor antagonists like Perampanel bind to an allosteric site on the receptor, distinct from the glutamate-binding site.[7][8] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[8] This effectively dampens the excitatory signal without competing with the natural ligand. This allosteric inhibition disrupts the transduction of the agonist binding signal into channel gating.[8]

Caption: Mechanism of non-competitive AMPA receptor antagonism by 2-pyridone derivatives.

Detailed Experimental Protocols (Biological Assays)

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. The protocol below is a general guideline for screening compounds against an adherent cancer cell line (e.g., MDA-MB-231).

Experimental Workflow: MTT Assay

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol Steps:

-

Cell Plating: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

The 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds allows for the rapid generation of diverse chemical libraries for screening. Evidence from related structures suggests potent biological activities, including anticancer effects and modulation of key neurological targets like the AMPA receptor.

Future research should focus on synthesizing a focused library of 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid derivatives and conducting systematic in vitro screening against a panel of cancer cell lines to establish clear structure-activity relationships. For compounds showing significant anticancer potency, further studies into their specific molecular targets and mechanisms of apoptosis induction are warranted. Additionally, exploring the AMPA receptor antagonist potential within this specific chemical series could lead to the discovery of novel agents for neurological disorders. The integration of computational modeling and biological screening will be crucial in optimizing lead compounds for improved efficacy and drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

- 5. fycompa.com [fycompa.com]

- 6. What is the mechanism of Perampanel? [synapse.patsnap.com]

- 7. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid core is emerging as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide consolidates the current understanding of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Diverse Biological Activities

Derivatives of the 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid scaffold have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anti-hyperglycemic, anticancer, and antimicrobial activities. The substitution patterns on the core structure play a crucial role in modulating the potency and selectivity of these compounds.

Anti-inflammatory and Anti-hyperglycemic Activity

A notable study highlights the dual potential of phenyl nicotinate and nicotinamide derivatives as both anti-inflammatory and anti-hyperglycemic agents.[1] The anti-inflammatory activity was assessed through the inhibition of human red blood cell (RBC) hemolysis, while the anti-hyperglycemic effect was determined by evaluating the inhibition of the α-amylase enzyme.[1]

Table 1: Anti-inflammatory and Antioxidant Activity of Phenyl Nicotinate Derivatives [1]

| Compound | Anti-inflammatory (RBC Hemolysis) IC50 (µM) | Antioxidant (DPPH) IC50 (µM) | Antioxidant (ABTS) IC50 (µM) |

| 2b | 18.41 ± 0.13 | 15.63 ± 0.13 | 19.89 ± 0.25 |

| 2c | 27.65 ± 0.20 | - | - |

| 2d | 20.23 ± 0.26 | - | - |

| 2e | 14.06 ± 0.15 | - | - |

| 2g | 85.56 ± 0.25 | - | - |

| 2h | 21.69 ± 0.24 | 12.88 ± 0.19 | 16.35 ± 0.25 |

| 2i | 66.97 ± 0.28 | - | - |

| 2j | 20.28 ± 0.22 | - | - |

| 2k | 25.86 ± 0.23 | - | - |

| Ketorolac (Standard) | 11.79 ± 0.17 | - | - |

| Ascorbic Acid (Standard) | - | 11.81 ± 0.04 | 11.90 ± 0.01 |

Table 2: α-Amylase Inhibitory Activity of Phenyl Nicotinate Derivatives [1]

| Compound | α-Amylase Inhibition IC50 (µg/mL) |

| 2e | 1.324 ± 0.21 |

| 2j | 1.326 ± 0.10 |

| Acarbose (Standard) | 1.273 ± 0.12 |

Anticancer and Cytotoxic Activity

The antiproliferative properties of 2-oxo-1,2-dihydropyridine derivatives have been investigated against various cancer cell lines. Modifications to the core structure, such as the introduction of dicarbonitrile moieties, have been shown to influence their cytotoxic effects.[2] For instance, certain 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles have demonstrated slight growth inhibition of leukemia, brain, prostate, and breast cancer cell lines.[2] Another study reported that a 1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative showed the highest efficacy against the MDA-MB-231 malignant breast cell line.[3]

Furthermore, novel dihydropyridine carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against the HCT-15 human colon cancer cell line, with some compounds showing lower IC50 values than the reference drugs Cisplatin and Gefitinib.[4]

Table 3: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cell Line [4]

| Compound | Cytotoxic Activity IC50 (µM) |

| 3a | 7.94 ± 1.6 |

| 3b | 9.24 ± 0.9 |

Neurological Activity

A significant application of this scaffold is in the field of neurology. Perampanel, a compound with a 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile structure, is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist.[5] It has shown potent activity in both in vitro and in vivo models of seizures and is used in the treatment of epilepsy.[5]

Table 4: Neurological Activity of Perampanel [5]

| Assay | Activity |

| AMPA-induced Ca2+ influx (in vitro) | IC50 = 60 nM |

| AMPA-induced seizure model (in vivo) | Minimum Effective Dose = 2 mg/kg p.o. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature.

Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method[1]

-

Preparation of HRBC Suspension: Whole blood is collected from a healthy human volunteer and mixed with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water). The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed cells are washed with isosaline (0.85%, pH 7.2). The cell suspension is then prepared as a 10% v/v solution in isosaline.

-

Assay Procedure: The reaction mixture consists of 1 ml of the test compound solution at various concentrations, 1 ml of 0.2 M phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the 10% HRBC suspension.

-

Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

-

Calculation: The percentage of hemolysis is calculated, and the percentage of membrane protection is determined using the formula: % Protection = 100 - [(OD of Test / OD of Control) x 100] The IC50 value is calculated from the dose-response curve.

α-Amylase Inhibition Assay[1]

-

Preparation of Solutions: A solution of α-amylase is prepared in phosphate buffer (pH 6.9). The starch solution is prepared by dissolving soluble starch in distilled water and boiling for 15 minutes. The color reagent is a dinitrosalicylic acid solution.

-

Assay Procedure: The test compounds are pre-incubated with the α-amylase solution for 20 minutes at 37°C. The starch solution is then added, and the mixture is incubated for 15 minutes at 37°C.

-

Color Development and Measurement: The dinitrosalicylic acid color reagent is added, and the mixture is heated in a boiling water bath for 5 minutes. The mixture is then cooled, diluted with distilled water, and the absorbance is measured at 540 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (Generic MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the biological activity of these scaffolds can aid in understanding their mechanism of action and in designing new experiments.

AMPA Receptor Antagonism by Perampanel

Perampanel acts as a noncompetitive antagonist of AMPA receptors, which are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system. Overactivation of these receptors is implicated in excitotoxicity and seizure generation. Perampanel's mechanism of action involves binding to a site on the AMPA receptor distinct from the glutamate binding site, thereby inhibiting ion influx.

Caption: Mechanism of Perampanel as a noncompetitive AMPA receptor antagonist.

General Workflow for In Vitro Cytotoxicity Screening

The process of evaluating the anticancer potential of new chemical entities typically follows a standardized workflow, from initial synthesis to the determination of cytotoxic potency.

Caption: A generalized workflow for the synthesis and in vitro cytotoxicity screening of novel compounds.

Conclusion

The 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide offer a foundation for further research into the structure-activity relationships and mechanisms of action of this important class of compounds. Future work should focus on optimizing the scaffold for enhanced potency and selectivity against specific biological targets, as well as on comprehensive preclinical and clinical evaluation of the most promising candidates.

References

- 1. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferative Activity of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 56162-63-1[1]

This document provides a comprehensive technical overview of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.2 g/mol | [1] |

| Appearance | Powder | Sigma-Aldrich |

| Solubility | >32.3 µg/mL (at pH 7.4) | [2] |

| Storage | Room temperature | [1] |

Table 2: Spectroscopic Data (Predicted and Experimental for Related Compounds)

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | 10-12 ppm (broad singlet, -COOH), 7-8 ppm (multiplets, aromatic and pyridine ring protons) |

| ¹³C NMR | 160-180 ppm (C=O, carboxylic acid), 115-150 ppm (aromatic and pyridine ring carbons) |

| FT-IR (cm⁻¹) | 2500-3300 (broad, O-H stretch), 1680-1710 (strong, C=O stretch of carboxylic acid), 1600-1650 (C=O stretch of pyridone), 1210-1320 (C-O stretch) |

| Mass Spec. | m/z: 215.06 (M+) |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is not explicitly published, a general and plausible synthetic route can be adapted from established methods for preparing 2-pyridone derivatives.[7][8] The following protocol is a representative example based on the condensation of an active methylene compound with a β-ketoester, a common strategy for constructing the 2-pyridone ring system.

Experimental Protocol: Synthesis via Condensation Reaction

Objective: To synthesize 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid.

Materials:

-

Ethyl benzoylacetate

-

Cyanoacetamide

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Water

-

Standard laboratory glassware and apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

Addition of Reactants: To this solution, add ethyl benzoylacetate (1 equivalent) followed by cyanoacetamide (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis and Cyclization: After completion of the initial condensation, cool the mixture to room temperature. Add a solution of concentrated hydrochloric acid and water to facilitate hydrolysis of the nitrile and promote cyclization to the pyridone ring. Continue to reflux for an additional 2-4 hours.

-

Precipitation and Isolation: Cool the reaction mixture in an ice bath. The product, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is limited in publicly available literature. However, the broader class of 2-pyridone and quinoline derivatives has been extensively studied, revealing a range of biological activities.[9][10][11]

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have demonstrated potential as:

-

Anticancer Agents: Some derivatives have shown cytotoxic activity against various cancer cell lines.[7]

-

Antimicrobial Agents: The 2-pyridone scaffold is present in several compounds with antibacterial and antifungal properties.

A related compound, 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, has been identified as an inhibitor of the STAT3 signaling pathway.[10] The JAK-STAT pathway is crucial for regulating genes involved in cell proliferation, and its inhibition is a promising strategy in cancer therapy.[10] Given the structural similarities, it is plausible that 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid could also modulate similar pathways.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | C12H9NO3 | CID 2767304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Biological Activity of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological evaluation of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. This document details their synthesis, structural characteristics, and biological activities, supported by experimental protocols and quantitative data.

Molecular Structure and Physicochemical Properties

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid forms the core scaffold of a class of compounds with diverse biological activities. The presence of the phenyl group at the 5-position and the carboxylic acid at the 3-position of the dihydropyridine ring are crucial for their pharmacological effects. The general structure is depicted below:

(General structure of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid)

Basic physicochemical properties of a parent compound, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS: 56162-63-1), are summarized in the table below. While not the exact 5-phenyl isomer, it provides an indication of the general properties of this class of molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₃ | |

| Molecular Weight | 215.20 g/mol | |

| Form | Powder | |

| InChI Key | MHFTTYLYTCCJGW-UHFFFAOYSA-N |

While specific crystallographic data for a 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid derivative was not available in the reviewed literature, analysis of a closely related structure, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, reveals a nearly planar conformation.[1] The dihedral angle between the dihydropyridine and phenyl rings is minimal, suggesting a degree of conformational rigidity.[1] The crystal structure is often stabilized by intermolecular hydrogen bonds.[1]

Synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Derivatives

A common synthetic route to 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of an enaminone with an active methylene nitrile.[2] A general workflow for the synthesis is outlined below.

References

Spectroscopic Data Analysis of Novel Dihydropyridine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for two recently synthesized series of novel dihydropyridine carboxylic acids. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR), and High-Resolution Mass Spectrometry (HRMS), offers a comprehensive spectroscopic signature for these compounds. Detailed experimental protocols for their synthesis are also provided to ensure reproducibility. Furthermore, this guide illustrates key signaling pathways associated with the therapeutic targets of these compounds, offering valuable context for drug development professionals.

Introduction

1,4-Dihydropyridines (DHPs) are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[1] Carboxylic acid moieties are also crucial in medicinal chemistry, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The novel dihydropyridine carboxylic acids presented herein were synthesized to explore their potential as therapeutic agents, with studies indicating promising cytotoxic and antimicrobial activities.[3][4] This guide serves as a centralized resource for the detailed spectroscopic characterization of these promising compounds.

Spectroscopic Data of Novel Dihydropyridine Carboxylic Acids

The following tables summarize the key spectroscopic data for two series of novel dihydropyridine carboxylic acids. The first series (compounds 3a-p ) was synthesized via a modified procedure involving the activation of ynones with triflic anhydride followed by nucleophilic addition.[3][5] The second series (compounds 9a-k ) consists of novel dicarboxylic acid derivatives of 1,4-DHP achieved through electrocarboxylation.[4]

Series 1: Dihydropyridine Carboxylic Acids (3a-p)

Table 1: ¹H NMR Spectroscopic Data for Compounds 3a-p (300 MHz, CDCl₃, δ ppm)

| Compound | -OH (s, br) | Aromatic-H (m) | Pyridine-H | Other Signals |

| 3a | 11.28 | 7.63-7.45 | 8.18 (s, H5), 6.77 (d), 5.55 (dd), 4.16 (d) | - |

| 3b | 9.87 | 7.50-7.20 | 8.15 (s, H5), 6.75 (d), 5.53 (dd), 4.14 (d) | 3.85 (s, 3H, -OCH₃) |

| ... | ... | ... | ... | ... |

| 3p | 10.15 | 7.40-7.10 | 8.05 (s, H5), 6.65 (d), 5.45 (dd), 4.05 (d) | 1.30 (t, 3H), 4.25 (q, 2H) |

(Note: This is a representative sample. The full dataset for compounds 3a-p can be found in the supplementary materials of the cited literature.)[3]

Table 2: ¹³C NMR Spectroscopic Data for Compounds 3a-p (75 MHz, CDCl₃, δ ppm)

| Compound | C=O (Carboxylic) | C=O (Ketone) | C≡C | Aromatic-C | Pyridine-C | Other Signals |

| 3a | 182.3 | 176.1 | 92.5, 84.6 | 134.0, 130.0, 129.0, 128.0 | 150.0, 145.0, 110.0, 105.0, 40.0 | - |

| 3b | 182.1 | 175.9 | 92.3, 84.4 | 160.0, 130.0, 114.0 | 149.8, 144.8, 109.8, 104.8, 39.8 | 55.4 (-OCH₃) |

| ... | ... | ... | ... | ... | ... | ... |

| 3p | 181.5 | 175.0 | 91.5, 83.5 | 133.0, 129.5, 128.5 | 149.0, 144.0, 109.0, 104.0, 39.0 | 14.2, 61.5 (-OCH₂CH₃) |

(Note: This is a representative sample. The full dataset for compounds 3a-p can be found in the supplementary materials of the cited literature.)[3]

Table 3: IR and HRMS Data for Compounds 3a-p

| Compound | IR ν (cm⁻¹) | HRMS (m/z) [M+H]⁺ |

| 3a | 3086 (O-H), 2199 (C≡C), 1705 (C=O), 1625 (C=C) | 428.0773 |

| 3b | 3069 (O-H), 2195 (C≡C), 1703 (C=O), 1640 (C=C) | 458.0878 |

| ... | ... | ... |

| 3p | 3075 (O-H), 2190 (C≡C), 1700 (C=O), 1630 (C=C) | 472.1034 |

(Note: This is a representative sample. The full dataset for compounds 3a-p can be found in the supplementary materials of the cited literature.)[3]

Series 2: Dihydropyridine Dicarboxylic Acids (9a-k)

Table 4: Key Spectroscopic Data for Compounds 9a-k

| Compound | IR ν (cm⁻¹) | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | ESI-MS (m/z) |

| 9a | 3517 (O-H), 1720 (C=O) | 12.9 (s, 1H, N-H), 11.0 (s, 2H, -OH), 7.1-7.3 (m, Ar-H), 4.9 (s, 1H, C4-H), 2.87 (s, 4H, -CH₂-), 1.2 (t, 6H, -CH₃) | 171.7 (C=O, acid), 167.2 (C=O, ester), 145.0 (C2,6), 103.0 (C3,5), 39.0 (C4), 35.0 (-CH₂-), 14.0 (-CH₃) | [M+H]⁺ |

| 9b | 3515 (O-H), 1718 (C=O) | 12.8 (s, 1H, N-H), 10.9 (s, 2H, -OH), 7.0-7.2 (m, Ar-H), 4.8 (s, 1H, C4-H), 2.85 (s, 4H, -CH₂-), 3.8 (s, 3H, -OCH₃), 1.2 (t, 6H, -CH₃) | 171.6 (C=O, acid), 167.1 (C=O, ester), 159.0 (Ar-C-O), 144.8 (C2,6), 103.2 (C3,5), 55.2 (-OCH₃), 38.8 (C4), 34.9 (-CH₂-), 14.1 (-CH₃) | [M+H]⁺ |

| ... | ... | ... | ... | ... |

(Note: This is a representative sample. The full dataset for compounds 9a-k can be found in the supplementary materials of the cited literature.)[4]

Experimental Protocols

General Procedure for the Synthesis of Dihydropyridine Carboxylic Acids (3a-p)[3]

To a solution of a ynone derivative (1.0 mmol) in anhydrous CH₂Cl₂ (15 mL) under an inert atmosphere at -78 °C, triflic anhydride (1.2 mmol) was added. The mixture was stirred for 3 hours. Subsequently, the corresponding bis(trimethylsilyl) ketene acetal (1.2 mmol) was added, and stirring was continued at -78 °C for another 8 hours. The reaction was then allowed to warm to room temperature, transferred to a separatory funnel, and washed with water (3 x 30 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for the Synthesis of Dihydropyridine Dicarboxylic Acids (9a-k)[4]

A solution of the corresponding tetrasubstituted-1,4-dihydropyridine derivative (8a-k) in a suitable solvent was placed in an undivided electrochemical cell equipped with Mg and Pt electrodes. The solution was saturated with CO₂ and a constant current was applied. The progress of the reaction was monitored by TLC. After completion, the solvent was evaporated, and the residue was worked up to isolate the desired dicarboxylic acid derivative.

Signaling Pathways and Experimental Workflows

The therapeutic potential of novel dihydropyridine carboxylic acids is often linked to their ability to modulate specific signaling pathways involved in disease pathogenesis. Below are visualizations of relevant pathways and a general experimental workflow for spectroscopic analysis.

Caption: Synthetic workflow for dihydropyridine carboxylic acids.

Caption: General workflow for spectroscopic analysis.

Some novel dihydropyridine derivatives have been investigated for their potential to interact with key proteins in cancer-related signaling pathways, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Janus kinase 2 (JAK-2).

Caption: Simplified PARP-1 signaling pathway in DNA repair.

Caption: Simplified JAK-2/STAT signaling pathway.

References

Potential Therapeutic Targets of Dihydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic targets of dihydropyridine (DHP) derivatives. Beyond their well-established role as L-type calcium channel blockers in the management of cardiovascular diseases, this document delves into emerging and novel targets, highlighting the therapeutic potential of this versatile chemical scaffold in oncology, infectious diseases, and beyond. This guide offers a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with these therapeutic applications.

Primary Therapeutic Target: L-type Calcium Channels

The quintessential therapeutic target of classical dihydropyridine derivatives is the L-type voltage-gated calcium channel (LTCC). These channels, particularly the CaV1.2 and CaV1.3 subtypes, are crucial for regulating calcium influx into smooth and cardiac muscle cells, thereby controlling vascular tone and cardiac contractility. DHPs bind to a specific receptor site on the α1 subunit of the LTCC, allosterically modulating its function.[1]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The affinity of dihydropyridine derivatives for L-type calcium channels is a key determinant of their therapeutic efficacy. The following table summarizes the inhibitory concentration (IC50) values for selected dihydropyridine derivatives against different L-type calcium channel subtypes.

| Compound | Channel Subtype | IC50 (nM) | Cell Line | Reference |

| Nifedipine | CaV1.2 | 101 | HEK-293 | [2] |

| Nifedipine | CaV1.3 | 289 | HEK-293 | [2] |

| Nimodipine | CaV1.2 | - | - | [3] |

| Nimodipine | CaV1.3 | 2700 | HEK-293 | [3] |

| Isradipine | CaV1.2 / CaV1.3 | ~5-10 fold higher for CaV1.3 | - | [4] |

Experimental Protocol: Whole-Cell Patch Clamp for L-type Calcium Channel Modulation

The whole-cell patch-clamp technique is a gold-standard electrophysiological method to study the effect of dihydropyridine derivatives on L-type calcium channel currents.

Objective: To measure the inhibitory effect of a dihydropyridine derivative on L-type calcium channel currents in a mammalian cell line expressing the channel of interest (e.g., HEK-293 cells transfected with CaV1.2).

Materials:

-

HEK-293 cells stably expressing the L-type calcium channel of interest.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

-

Internal solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 MgATP, 0.1 Li-GTP, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

-

Dihydropyridine derivative stock solution (in DMSO).

Procedure:

-

Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Plate the transfected HEK-293 cells onto glass coverslips in a recording chamber mounted on the microscope of the patch-clamp setup.

-

Continuously perfuse the cells with the external solution.

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with the external solution containing the desired concentration of the dihydropyridine derivative.

-

Record the currents in the presence of the drug until a steady-state block is achieved.

-

To construct a dose-response curve, repeat steps 9 and 10 with increasing concentrations of the compound.

-

Analyze the data by measuring the peak current amplitude before and after drug application to calculate the percentage of inhibition. Fit the concentration-response data to the Hill equation to determine the IC50 value.[5][6]

Workflow Diagram:

Emerging Therapeutic Targets in Oncology

Recent research has unveiled the potential of dihydropyridine derivatives as anticancer agents, targeting various mechanisms involved in tumor growth and survival.

Reversal of Multidrug Resistance (MDR)

Several dihydropyridine derivatives have been shown to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic drugs from cancer cells, thereby reversing multidrug resistance.[7]

Signaling Pathway of P-glycoprotein Inhibition:

Dihydropyridine derivatives are thought to inhibit P-gp through an allosteric mechanism. They bind to a site distinct from the substrate-binding site, inducing conformational changes that impair the transporter's ability to bind and hydrolyze ATP, which is essential for drug efflux.[8][9]

Direct Cytotoxic Activity

Certain dihydropyridine derivatives have demonstrated intrinsic cytotoxic activity against various cancer cell lines. The exact molecular targets for this activity are still under investigation, with some studies suggesting the inhibition of kinases like EGFR and survivin.[10][11]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected dihydropyridine derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7d | MCF-7 (Breast) | 28.5 ± 3.5 | [12] |

| Compound 7a | LS180 (Colon) | 29.7 ± 4.7 | [12] |

| Compound 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [12] |

| Compound 18 | HeLa (Cervical) | 3.6 | [13] |

| Compound 19 | HeLa (Cervical) | 2.3 | [13] |

| Compound 20 | HeLa (Cervical) | 4.1 | [13] |

| Compound 18 | MCF-7 (Breast) | 5.2 | [13] |

| Compound 19 | MCF-7 (Breast) | 5.7 | [13] |

| Compound 20 | MCF-7 (Breast) | 11.9 | [13] |

| Compound HD-8 | MCF-7 (Breast) | 18.33 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, consequently, the cytotoxic potential of a compound.

Objective: To determine the IC50 value of a dihydropyridine derivative against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7).

-

Complete cell culture medium.

-

96-well microplates.

-

Dihydropyridine derivative stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the dihydropyridine derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[12][14][15][16]

Workflow Diagram:

Antimicrobial Activity

Dihydropyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in this context is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values of selected dihydropyridine derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative I-6 | Pseudomonas aeruginosa | 64 | [17] |

| Compound V-1 | Staphylococcus aureus | - | [18] |

| Compound V-2 | Staphylococcus aureus | - | [18] |

| Compound V-3 | Escherichia coli | - | [18] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the MIC of a dihydropyridine derivative against a bacterial strain.

Materials:

-

Bacterial strain of interest.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microtiter plates.

-

Dihydropyridine derivative stock solution.

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Incubator.

Procedure:

-

Prepare serial twofold dilutions of the dihydropyridine derivative in the broth medium directly in the wells of the 96-well plate.

-

Prepare a standardized inoculum of the test bacterium in the broth.

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well (broth only). Include a growth control well (broth with bacteria, no drug).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[19][20][21]

Workflow Diagram:

References

- 1. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronal CaV1.3α1 L-Type Channels Activate at Relatively Hyperpolarized Membrane Potentials and Are Incompletely Inhibited by Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Exploring Pyridine Carboxylic Acid Isomers for Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carboxylic acids, comprised of three structural isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—represent a class of heterocyclic compounds with significant and diverse biological activities. Their scaffolds are integral to numerous pharmaceuticals, targeting a wide array of conditions including metabolic disorders, infectious diseases, and cancer.[1][2][3] A primary mechanism through which these molecules exert their therapeutic effects is the inhibition of specific enzymes. This technical guide provides an in-depth exploration of the enzyme inhibitory properties of these isomers, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Quantitative Data on Enzyme Inhibition

The inhibitory potential of pyridine carboxylic acid isomers and their derivatives has been extensively studied against various enzyme targets. The following tables summarize key quantitative data, including IC50 and Ki values, for the parent isomers and some of their notable derivatives.

| Inhibitor | Enzyme Target | Inhibition Value (IC50) | Inhibition Value (Ki) | Notes |

| Picolinic Acid Derivatives | ||||

| Verubecestat | BACE2 | 0.38 nM | A picolinic acid-derived drug candidate in Phase 2 clinical trials.[1] | |

| GSK-269984A | PGE2 EP1 | 7.9 nM | A picolinic acid-derived drug candidate in pre-clinical stages.[1] | |

| Nicotinic Acid | Diacylglycerol O-acyltransferase 2 (DGAT2) | 0.1 mM | Exhibits noncompetitive inhibition.[4] | |

| Cytochrome P450 2D6 (CYP2D6) | 3.8 +/- 0.3 mM | Inhibition occurs via coordination of the pyridine nitrogen to the heme iron.[5] | ||

| Nicotinamide | Cytochrome P450 2D6 (CYP2D6) | 19 +/- 4 mM | ||

| Cytochrome P450 3A4 (CYP3A4) | 13 +/- 3 mM | |||

| Cytochrome P450 2E1 (CYP2E1) | 13 +/- 8 mM | |||

| Isonicotinic Acid Hydrazide (Isoniazid) | Delta-aminolevulinic acid synthase | - | - | A competitive inhibitor that forms a hydrazone with the enzyme's cofactor, pyridoxal phosphate.[1] |

| Isonicotinic Acid Derivatives | Renin | 3 x 10⁻⁴ M, 7.5 x 10⁻⁴ M, 4 x 10⁵ M, 4 x 10⁻³ M | IC50 values for four different isonicotinic acid-containing peptide derivatives.[6] |

Note: Quantitative enzyme inhibition data for the parent picolinic acid and isonicotinic acid are not as readily available in the public domain as for their derivatives and for nicotinic acid.

Signaling Pathways and Experimental Workflows

Understanding the broader biological context of enzyme inhibition is crucial for drug development. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways affected by pyridine carboxylic acid isomers and a general workflow for enzyme inhibition assays.

Nicotinic Acid-Mediated Lipid Metabolism Pathway

Nicotinic acid primarily exerts its lipid-lowering effects through the activation of the G protein-coupled receptor 109A (GPR109A) in adipocytes and by directly inhibiting diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes.[7][8]

References

- 1. [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. collaborativedrug.com [collaborativedrug.com]

- 7. researchgate.net [researchgate.net]

- 8. courses.edx.org [courses.edx.org]

In-Depth Technical Guide: The Putative Mechanism of Action of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the probable mechanism of action of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, a compound belonging to the dihydropyridine class of molecules. While direct experimental evidence for this specific molecule is limited, extensive research on its close structural analog, perampanel, strongly suggests a primary mechanism centered on the non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates the available data on related compounds, outlines detailed experimental protocols for assessing such activity, and provides visualizations of the pertinent signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar chemical entities.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, including cardiovascular and neurological disorders. The subject of this guide, 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, shares significant structural homology with perampanel, a potent and selective non-competitive AMPA receptor antagonist approved for the treatment of epilepsy.[1] This structural relationship forms the basis of the hypothesized mechanism of action detailed in this report.

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for mediating fast synaptic transmission. AMPA receptors, a subtype of ionotropic glutamate receptors, are implicated in the pathophysiology of numerous neurological conditions characterized by excessive excitatory signaling, such as epilepsy. Consequently, modulation of AMPA receptor activity presents a compelling therapeutic strategy.

This guide will explore the inferred mechanism of action of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid as a non-competitive AMPA receptor antagonist, present quantitative data from analogous compounds, provide detailed experimental protocols for validation, and illustrate the relevant signaling pathways.

Proposed Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

Based on the activity of its close analog perampanel, 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is proposed to act as a selective, non-competitive antagonist of the AMPA receptor. This mechanism involves binding to an allosteric site on the receptor, distinct from the glutamate binding site. This allosteric modulation is thought to prevent the conformational changes necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would typically occur upon glutamate binding. This leads to a reduction in neuronal excitability.

The key features of this proposed mechanism are:

-

Non-competitive Inhibition: The antagonist is presumed to bind to a site other than the agonist (glutamate) binding site. This means that its inhibitory effect is not overcome by increasing concentrations of glutamate.

-

Allosteric Modulation: Binding to the allosteric site induces a conformational change in the receptor that reduces its activity.

-

Selectivity: The compound is expected to exhibit selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors.

Signaling Pathway

The binding of glutamate to the AMPA receptor triggers a cascade of events that lead to neuronal depolarization. A non-competitive antagonist like 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid would intervene in this pathway to dampen the excitatory signal. The following diagram illustrates the proposed point of intervention.

Quantitative Data for Analogous Compounds

| Compound | Assay | Target | Value | Reference |

| Perampanel | AMPA-induced Ca2+ influx | Rat cortical neurons | IC50 = 60 nM | [1] |

| Perampanel | AMPA-induced Ca2+ influx | Cultured rat cortical neurons | IC50 = 93 nM | |

| Perampanel | Inhibition of AMPA receptor currents | Cultured hippocampal neurons | IC50 = 692 ± 94 nM | |

| Isoxazole-4-carboxamide derivative (CIC-1) | Whole-cell patch clamp | Human GluA2 AMPA receptor | IC50 = 3.03 µM | |

| Isoxazole-4-carboxamide derivative (CIC-2) | Whole-cell patch clamp | Human GluA2 AMPA receptor | IC50 = 3.12 µM | |

| 2,3-Benzodiazepine derivative (BDZ-2) | Rapid kinetic analysis | Rat GluR2Qflip AMPA receptor | Potent open-channel inhibitor |

Experimental Protocols

To validate the proposed mechanism of action, two primary types of in vitro assays are recommended: a functional assay to measure the inhibition of receptor activity and a binding assay to determine the affinity of the compound for the receptor.

AMPA-Induced Calcium Influx Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration triggered by the activation of AMPA receptors.

Objective: To determine the IC50 value of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid for the inhibition of AMPA-induced calcium influx.

Materials:

-

Primary cortical neurons or a suitable cell line expressing AMPA receptors (e.g., HEK293 cells transfected with AMPA receptor subunits).

-

Cell culture medium (e.g., Neurobasal medium with B-27 supplement).

-

Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

AMPA.

-

Test compound (2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid).

-

A fluorescent plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells onto the coated microplates at an appropriate density and culture until they form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate for 30-60 minutes at 37°C in the dark.

-

Wash the cells gently with HBSS to remove excess dye.

-

-

Compound and Agonist Plate Preparation:

-

Prepare serial dilutions of the test compound in HBSS in a separate plate.

-

Prepare a solution of AMPA at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Assay Execution:

-

Place both the cell plate and the compound/agonist plate into the fluorescent plate reader.

-

Establish a baseline fluorescence reading for a set period.

-

Add the test compound to the cell plate and incubate for a predetermined time.

-

Add the AMPA solution to stimulate the cells.

-

Record the fluorescent signal over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data to the response of the positive control (AMPA alone) and negative control (no AMPA).

-

Plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the AMPA receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid for the AMPA receptor.

Materials:

-

Membrane preparation from cells or tissues expressing AMPA receptors.

-

Radiolabeled AMPA receptor antagonist (e.g., [3H]-AMPA or a suitable labeled non-competitive antagonist).

-

Test compound (2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus (e.g., cell harvester).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The membranes with bound radioligand will be trapped on the filter.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Conclusion

The available evidence from structurally related compounds strongly supports the hypothesis that 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid functions as a non-competitive antagonist of the AMPA receptor. This mechanism of action holds significant therapeutic potential for neurological disorders characterized by excessive glutamatergic neurotransmission. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this proposed mechanism and for the characterization of the pharmacological profile of this and other novel dihydropyridine derivatives. Further investigation is warranted to confirm this hypothesis and to explore the full therapeutic utility of this class of compounds.

References

Methodological & Application

Application of Dihydropyridine Derivatives in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals